N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been reported to exhibit antibacterial activity .
Mode of Action
It is known that thiazole derivatives can interact with their targets and induce changes in cellular processes . For instance, some thiazole derivatives have been found to up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
For example, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a role in inflammation .
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes and proteins
Cellular Effects
Benzothiazole derivatives have been reported to have significant effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4,5-dichlorobenzo[d]thiazole with 3-methylisoxazole-5-carboxylic acid under specific reaction conditions . The reaction conditions often include the use of coupling agents, solvents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can be compared with other thiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown anti-inflammatory properties.
Benzothiazole-based anti-tubercular compounds: These compounds have been studied for their potential in treating tuberculosis. The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S/c1-5-4-7(19-17-5)11(18)16-12-15-10-8(20-12)3-2-6(13)9(10)14/h2-4H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWFKXUWBFCTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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